molecular formula C20H20FNO3 B2647231 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 1327061-08-4

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No.: B2647231
CAS No.: 1327061-08-4
M. Wt: 341.382
InChI Key: UHPYIOHIAYSGQQ-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of amines with suitable carbonyl compounds.

    Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidine intermediates are then coupled with a fluorophenylpropane derivative under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the fluorine atom, which may affect its chemical and biological properties.

    1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-fluorophenyl)propan-1-one: Similar structure but with the fluorine atom in a different position, potentially leading to different reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one imparts unique properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c21-17-4-2-1-3-14(17)6-8-20(23)22-10-9-16(12-22)15-5-7-18-19(11-15)25-13-24-18/h1-5,7,11,16H,6,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPYIOHIAYSGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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